Toxic Metabolite Suppression: 80% Reduction in AZ5104 Levels Compared to Osimertinib
Preclinical studies have demonstrated that dosimertinib's strategic deuteration significantly alters its metabolic pathway. Compared to osimertinib, dosimertinib reduces the formation of potential toxic metabolites by up to 80% [1]. This is a critical differentiation point, as AZ5104, a primary metabolite of osimertinib, is a more potent inhibitor of wild-type EGFR (IC50: 25 nM [2]) than osimertinib itself, which is believed to contribute to adverse events such as rash and diarrhea [3].
| Evidence Dimension | Reduction in potential toxic metabolite formation (e.g., AZ5104) |
|---|---|
| Target Compound Data | Reduction of up to 80% |
| Comparator Or Baseline | Osimertinib |
| Quantified Difference | Reduced by up to 80% |
| Conditions | Preclinical metabolic profiling |
Why This Matters
Procuring dosimertinib instead of osimertinib is essential for studies focused on mitigating metabolite-driven toxicities while maintaining target inhibition, as it provides a cleaner pharmacological profile.
- [1] Genuine Biotech. Innovative Strength Recognized Again! Genuine Biotech Wins 'Excellent Biopharmaceutical Company of the Year' Award. Company News, 2025-12-29. View Source
- [2] TargetMol. AZ5104 Product Datasheet. Accessed 2026. View Source
- [3] Meng Y, Yu B, Huang H, Peng Y, Li E, Yao Y, Song C, Yu W, Zhu K, Wang K, Yi D, Du J, Chang J. Discovery of Dosimertinib, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer. J Med Chem. 2021;64(2):925-937. View Source
